molecular formula C10H11N5O B11477591 N-methyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-methyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No.: B11477591
M. Wt: 217.23 g/mol
InChI Key: KIRHLKZCFRURGC-UHFFFAOYSA-N
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Description

N-methyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is an organic compound that belongs to the tetrazole family Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide typically involves the reaction of a phenyl-substituted tetrazole with N-methylacetamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure settings to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the tetrazole ring or the phenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted tetrazole compounds.

Mechanism of Action

The mechanism of action of N-methyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere, mimicking the carboxylic acid functional group and interacting with biological receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(tetrazol-1-yl)acetamide
  • 5-phenyl-1H-tetrazole
  • 2-(2H-tetrazol-5-yl)benzoic acid

Uniqueness

N-methyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl and N-methylacetamide groups enhances its stability and potential for diverse applications compared to other tetrazole derivatives .

Properties

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

N-methyl-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C10H11N5O/c1-11-9(16)7-15-13-10(12-14-15)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,16)

InChI Key

KIRHLKZCFRURGC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1N=C(N=N1)C2=CC=CC=C2

Origin of Product

United States

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